molecular formula C22H30N2O2 B1666179 Benzamide, N-(5-amino-2-(octyloxy)benzyl)- CAS No. 6113-85-5

Benzamide, N-(5-amino-2-(octyloxy)benzyl)-

Cat. No. B1666179
CAS RN: 6113-85-5
M. Wt: 354.5 g/mol
InChI Key: IUPOVWYQIQISOI-UHFFFAOYSA-N
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Description

Benzamide, N-(5-amino-2-(octyloxy)benzyl)- is a bioactive chemical.

Scientific Research Applications

  • Neuroleptic Activity :

    • Research on benzamides has explored their potential as neuroleptics. Specifically, certain benzamide derivatives have been synthesized and evaluated for inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis (Iwanami et al., 1981).
  • Antiarrhythmic Activity :

    • Benzamides with heterocyclic amide side chains have been studied for their antiarrhythmic properties in mice. Compounds like flecainide acetate emerged as potential candidates for clinical trials as antiarrhythmics (Banitt et al., 1977).
  • Antimicrobial and Antioxidant Activities :

    • New benzamide derivatives have been isolated from endophytic Streptomyces, demonstrating antimicrobial and antioxidant activities. These findings suggest their potential in pharmaceutical applications (Yang et al., 2015).
  • Antioxidant Properties :

    • Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation and potential as antioxidants. Their ability to scavenge free radicals was a key focus of this research (Jovanović et al., 2020).
  • Antipsychotic and Dopamine Antagonist Properties :

    • Studies on substituted benzamides have indicated their use as antipsychotics, related to their central dopamine antagonist properties. This research contributes to the understanding of their pharmacological activity (Blaney et al., 1983).
  • Antibacterial and Antifungal Activity :

    • Research on N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides has shown significant antibacterial and antifungal activity. This highlights their potential use in medical treatments (Belz et al., 2013).
  • Antispasmodic and Antihypoxic Properties :

    • Benzamides have been known to exhibit antispasmodic and antihypoxic properties. Their potential application in treating spasms and hypoxia-related conditions has been a subject of study (Bakibaev et al., 1994).
  • Antiproliferative Activity and Cancer Treatment :

    • N-alkyl-2-(substitutedbenzamido) benzamides have been synthesized and evaluated for their potential in cancer treatment. These compounds have shown significant antiproliferative activity, suggesting their use in targeting cancer cells (Youssef et al., 2020).
  • Melanoma Imaging and Treatment :

    • Benzamides have been used in the synthesis of radioiodinated derivatives for melanoma imaging and treatment. Their ability to selectively target melanoma cells makes them valuable in cancer diagnostics and therapy (Eisenhut et al., 2000).
  • Synthesis and Structural Analysis :

    • The synthesis and structural analysis of benzamide derivatives have been vital in understanding their potential applications. Detailed structural studies have contributed to the development of more effective drugs (Furuya et al., 1985).

properties

CAS RN

6113-85-5

Product Name

Benzamide, N-(5-amino-2-(octyloxy)benzyl)-

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

N-[(5-amino-2-octoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H30N2O2/c1-2-3-4-5-6-10-15-26-21-14-13-20(23)16-19(21)17-24-22(25)18-11-8-7-9-12-18/h7-9,11-14,16H,2-6,10,15,17,23H2,1H3,(H,24,25)

InChI Key

IUPOVWYQIQISOI-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)C2=CC=CC=C2

Appearance

Solid powder

Other CAS RN

6113-85-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, N-(5-amino-2-(octyloxy)benzyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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